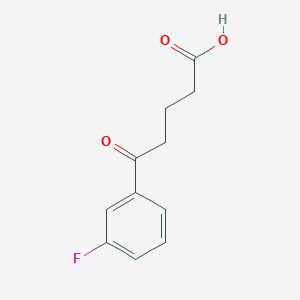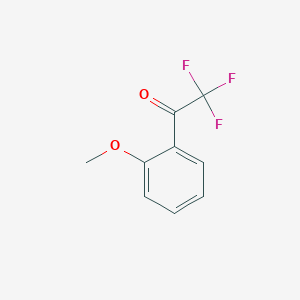
2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone is a chemical compound that is part of a broader class of trifluoromethyl-containing compounds. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The presence of the trifluoromethyl group often imparts unique physical and chemical properties to these molecules, such as increased lipophilicity and metabolic stability, making them valuable in drug design .
Synthesis Analysis
The synthesis of compounds related to 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone has been achieved through various methods. One approach involves the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, followed by deprotection using sulfuric acid . Another method described the synthesis of structurally related compounds by reacting 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with an aldehyde, N-methylthiourea, and a catalytic amount of hydrochloric acid under reflux conditions . These methods highlight the versatility and reactivity of trifluoromethyl ketones in organic synthesis.
Molecular Structure Analysis
The molecular structure of compounds within this family, including 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone, is characterized by the presence of a trifluoromethyl group attached to a ketone, which can significantly influence the electronic distribution and steric properties of the molecule. The methoxyphenyl group also contributes to the overall electronic properties, potentially affecting the reactivity and interaction with biological targets .
Chemical Reactions Analysis
Compounds similar to 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone exhibit a range of chemical reactivities. For instance, 2-(trifluoroacetyl)chromones, which can be synthesized from related trifluoromethyl ketones, react with diamines to produce various heterocyclic compounds . These reactions often proceed with good yields and can lead to the formation of complex structures with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl ketones are influenced by the trifluoromethyl group, which is known to increase the lipophilicity and chemical stability of these molecules. For example, fluorinated polyimides derived from related monomers exhibit good solubility in polar organic solvents and outstanding thermal and mechanical stability, which are desirable properties for materials used in high-performance applications . The presence of the trifluoromethyl group also affects the boiling point, density, and refractive index of these compounds, making them suitable for a variety of industrial and pharmaceutical applications .
Applications De Recherche Scientifique
Crystallography and Molecular Structure
- Crystal Structure Analysis : The crystal structure of related compounds, such as 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, shows the dihedral angles between different molecular fragments, providing insight into molecular geometry and interactions in the crystal form (Kesternich et al., 2010).
Synthesis and Chemistry
- Novel Synthesis Pathways : Synthesis of novel trifluoromethylated β-acetal-diols and derivatives from related trifluoroethanone compounds demonstrates the versatility in creating new chemical structures for potential applications (Zanatta et al., 2001).
- Polymer Synthesis : The compound has been used in synthesizing linear and hyperbranched polymers with varying degrees of branching, showcasing its utility in polymer chemistry (Segawa et al., 2010).
Pharmaceutical and Biological Applications
- Chemoenzymatic Synthesis : The compound's derivatives have been involved in chemoenzymatic synthesis processes, such as in the study of bioreduction using alcohol dehydrogenases, highlighting its role in medicinal chemistry (González-Martínez et al., 2019).
- Antimicrobial Activity : Derivatives of trifluoro-1-(2-methoxyphenyl)ethanone have been synthesized and evaluated for antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Chaudhari, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDHRHGYJIMXRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374891 | |
| Record name | 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone | |
CAS RN |
26944-43-4 | |
| Record name | 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 26944-43-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

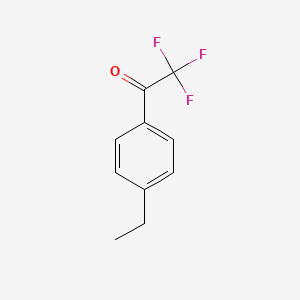
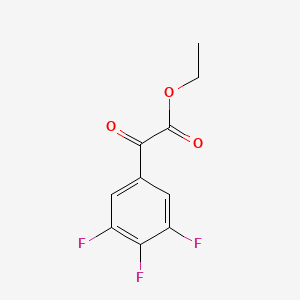
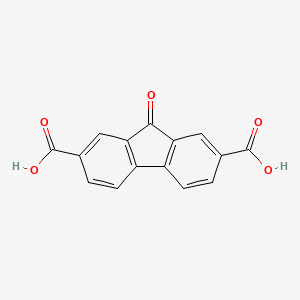
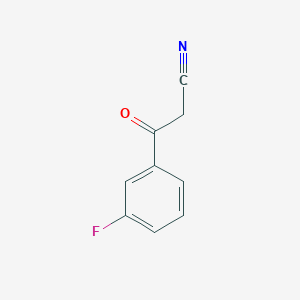
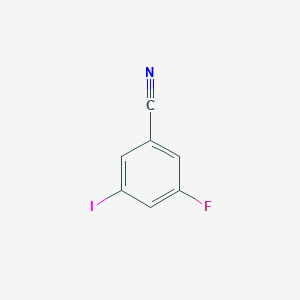
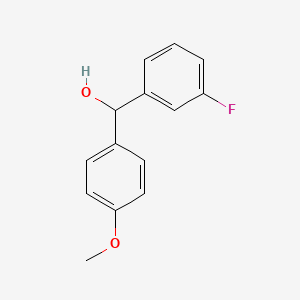
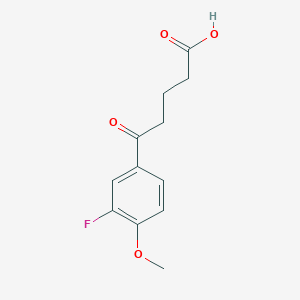
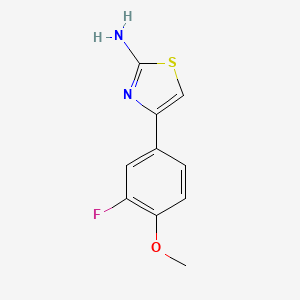
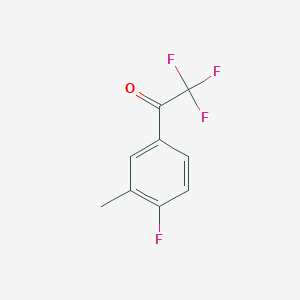
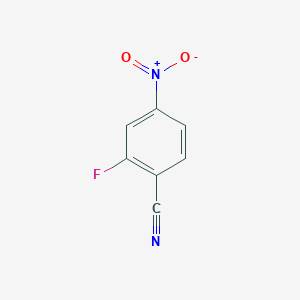
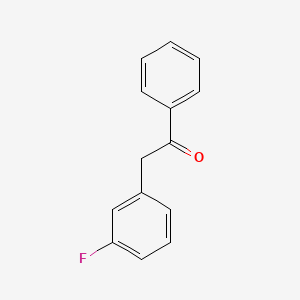
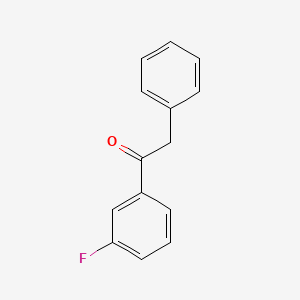
![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302164.png)
